molecular formula C13H19NO4S B10842901 3-Benzenesulfonyl-heptanoic acid hydroxyamide

3-Benzenesulfonyl-heptanoic acid hydroxyamide

Cat. No.: B10842901
M. Wt: 285.36 g/mol
InChI Key: TUUMURVUDGZZQZ-UHFFFAOYSA-N
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Preparation Methods

The specific synthetic routes and reaction conditions can vary, but generally include steps such as sulfonylation, amidation, and hydrolysis . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-Benzenesulfonyl-heptanoic acid hydroxyamide undergoes various chemical reactions, including:

Scientific Research Applications

3-Benzenesulfonyl-heptanoic acid hydroxyamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzenesulfonyl-heptanoic acid hydroxyamide involves its interaction with specific molecular targets, such as ACE. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the conversion of angiotensin I to angiotensin II . This inhibition can lead to a decrease in blood pressure and other physiological effects.

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-hydroxyheptanamide

InChI

InChI=1S/C13H19NO4S/c1-2-3-7-12(10-13(15)14-16)19(17,18)11-8-5-4-6-9-11/h4-6,8-9,12,16H,2-3,7,10H2,1H3,(H,14,15)

InChI Key

TUUMURVUDGZZQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(=O)NO)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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